molecular formula C14H13N3O B13860648 N-Nitroso Naphazoline; Imidazolidine, 2-(1-naphthalenylmethylene)-1-nitroso-; 2-(1-Naphthalenylmethylene)-1-nitroso-imidazolidine

N-Nitroso Naphazoline; Imidazolidine, 2-(1-naphthalenylmethylene)-1-nitroso-; 2-(1-Naphthalenylmethylene)-1-nitroso-imidazolidine

Cat. No.: B13860648
M. Wt: 239.27 g/mol
InChI Key: QFHFCHAUHARXQY-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso Naphazoline typically involves the reaction of naphazoline with nitrosating agents. One common method is the reaction of naphazoline with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative. The reaction conditions generally include:

  • Temperature: Room temperature to 50°C
  • Solvent: Aqueous or organic solvents like ethanol
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of N-Nitroso Naphazoline follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors to ensure consistent product quality
  • Use of automated systems for precise control of reaction conditions
  • Implementation of safety measures to handle nitrosating agents and prevent the formation of unwanted by-products

Chemical Reactions Analysis

Types of Reactions

N-Nitroso Naphazoline undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives

    Reduction: Amines

    Substitution: Various substituted imidazolidines

Scientific Research Applications

N-Nitroso Naphazoline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its use in the development of drugs for treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-Nitroso Naphazoline involves its interaction with molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

N-Nitroso Naphazoline can be compared with other similar compounds, such as:

    N-Nitrosoamines: These compounds also contain a nitroso group but differ in their structure and reactivity.

    Naphazoline Derivatives: Compounds derived from naphazoline with different functional groups attached.

    Imidazolidine Derivatives: Compounds containing the imidazolidine ring with various substituents.

Uniqueness

N-Nitroso Naphazoline is unique due to its specific combination of the nitroso group and the naphthalenylmethylene-imidazolidine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

(2E)-2-(naphthalen-1-ylmethylidene)-1-nitrosoimidazolidine

InChI

InChI=1S/C14H13N3O/c18-16-17-9-8-15-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,10,15H,8-9H2/b14-10+

InChI Key

QFHFCHAUHARXQY-GXDHUFHOSA-N

Isomeric SMILES

C1CN(/C(=C/C2=CC=CC3=CC=CC=C32)/N1)N=O

Canonical SMILES

C1CN(C(=CC2=CC=CC3=CC=CC=C32)N1)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.